Cyclooctanesulfonyl chloride
Description
Cyclooctanesulfonyl chloride (C₈H₁₅ClO₂S) is a sulfonyl chloride derivative characterized by an eight-membered cyclooctane ring attached to a sulfonyl chloride group (-SO₂Cl). Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, particularly in sulfonamide formation, catalysis, and polymer chemistry. Their reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitution reactions .
Properties
CAS No. |
62371-32-8 |
|---|---|
Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
cyclooctanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
RXRGHUGKLXISSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidation of cyclooctyl thiol using reagents such as N-chlorosuccinimide (NCS) in the presence of a base like tetrabutylammonium chloride. This method allows for the in situ formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance safety and efficiency. These processes involve the use of oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to convert disulfides and thiols into sulfonyl chlorides .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sulfonyl chlorides undergo nucleophilic substitution at the sulfur center. Cyclooctanesulfonyl chloride reacts with amines, alcohols, and water to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.
Example with Amines :
Reaction with primary or secondary amines yields sulfonamides. For instance:
This reaction is facilitated by bases like triethylamine to neutralize HCl .
Data Table: Reaction of Sulfonyl Chlorides with Amines
| Substrate | Amine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclobutanesulfonyl chloride | Benzylamine | Et₃N, CHCl₃, 25°C | 85 | |
| 2-Pyridylsulfonyl chloride | Piperidine | DMAP, CHCl₃, 40°C | 81 |
Radical-Mediated Hydrosulfonylation
Under visible-light catalysis, sulfonyl chlorides participate in radical addition to alkenes. This compound may form C–S bonds via a sulfonyl radical intermediate.
Mechanism :
-
Radical Initiation : Photocatalytic reduction generates a sulfonyl radical (Cyclooctane-SO₂- ) .
-
Alkene Addition : The radical adds to an alkene, forming a carbon-centered radical.
-
Hydrogen Transfer : Trapping with a hydrogen donor (e.g., (TMS)₃SiH) yields the hydrosulfonylated product .
Example :
Thermal Decomposition
Sulfonyl chlorides with strained rings may extrude SO₂ upon heating. This compound could decompose to form cycloalkanes and SO₂, though this is less common than in smaller rings (e.g., cyclobutane derivatives) .
Example :
Formation of Sultones
Intramolecular cyclization of hydroxysulfonyl chlorides produces sultones. For this compound, proximity of hydroxyl and sulfonyl groups could enable similar reactivity .
Reaction Pathway :
-
Hydrolysis : Partial hydrolysis forms a hydroxysulfonic acid.
-
Cyclization : Intramolecular esterification yields a sultone.
Example :
Aromatic Sulfonylation
Sulfonyl chlorides react with aromatic systems under Friedel-Crafts-like conditions. This compound can sulfonylate electron-rich arenes or heteroarenes (e.g., pyridines) .
Example with Pyridines :
Data Table: Sulfonylation of Heteroarenes
| Arene | Sulfonyl Chloride | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylpyridine | 2-Pyridylsulfonyl chloride | DMAP | 81 | |
| Indole | Tosyl chloride | CuBr | 78 |
Reduction to Thiols
Reduction of sulfonyl chlorides with agents like LiAlH₄ yields thiols. This compound can be converted to cyclooctanethiol, though this reaction is less common due to competing decomposition .
Conformational Restriction in Drug Design
This compound serves as a precursor to conformationally restricted sulfonamides in medicinal chemistry. Its rigid cycloalkane scaffold is used to lock pharmacophores into bioactive conformations .
Case Study :
Scientific Research Applications
Cyclooctanesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclooctanesulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules and other compounds, leading to changes in their chemical and biological properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The following table summarizes key properties and applications of cyclooctanesulfonyl chloride and related compounds, based on evidence-derived
Note: this compound data inferred from analogs; direct references are absent in the evidence.
Key Findings:
Reactivity Trends :
- Smaller cyclic sulfonyl chlorides (e.g., cyclopropane derivative) exhibit higher reactivity due to ring strain, whereas larger rings (e.g., cyclooctane) likely show reduced reactivity due to steric hindrance .
- Linear analogs like 2-methylpropane-1-sulfonyl chloride react more readily with nucleophiles than cyclic counterparts .
Safety Profile: All sulfonyl chlorides release hydrochloric acid (HCl) upon hydrolysis, posing corrosion risks. Cyclopropanesulfonyl chloride is notably hazardous due to its volatility and high irritancy .
Applications :
- Cyclic sulfonyl chlorides (e.g., cyclopropane and cyclobutane derivatives) are preferred in fine chemical synthesis for their controlled reactivity .
- Linear derivatives are utilized in bulk processes like surfactant manufacturing .
Research Insights and Contradictions
- Synthetic Utility : Cyclopropanesulfonyl chloride’s high reactivity makes it valuable for constructing strained-ring pharmaceuticals, but its instability requires strict temperature control (-20°C storage recommended) . In contrast, this compound’s larger ring may enhance stability for prolonged reactions.
- Contradictions in Safety Data: While cyclopropanesulfonyl chloride is labeled as a "light yellow liquid" in one source , another describes it as "colorless" . Such discrepancies highlight the need for standardized purity assessments.
Biological Activity
Cyclooctanesulfonyl chloride (COSCl) is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of the biological activity associated with COSCl, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclooctane ring bonded to a sulfonyl chloride group. The presence of the sulfonyl chloride moiety imparts significant electrophilic properties, making it a valuable reagent in organic synthesis and biological modifications.
The mechanism of action of COSCl primarily involves its role as a sulfonylating agent . The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to:
- Modification of biomolecules : COSCl can alter the biological activity and properties of proteins and peptides through sulfonylation reactions, which can enhance or inhibit their functions.
- Targeting specific pathways : By modifying key biomolecules, COSCl can impact various signaling pathways involved in cellular processes, including apoptosis and cell cycle regulation.
Antimicrobial Activity
Research has indicated that COSCl exhibits antimicrobial properties. In a study focused on sulfonamide derivatives, compounds similar to COSCl were shown to possess significant inhibitory effects against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function.
Anti-Cancer Properties
COSCl has been explored for its potential anti-cancer activity. It has been found to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest. This property is particularly relevant in the context of cancer therapies that target rapidly dividing cells.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that COSCl derivatives inhibited the growth of cancer cell lines through apoptosis induction. The compounds modified tubulin dynamics, leading to increased cell death in vitro.
- Protein Modification Studies : Another research highlighted the use of COSCl for modifying proteins involved in signaling pathways related to cancer progression. The sulfonylation altered their activity, providing insights into potential therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H13ClO2S |
| Molecular Weight | 206.70 g/mol |
| Boiling Point | 200 °C |
| Solubility | Soluble in organic solvents |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth |
| Anti-cancer | Induces apoptosis in cancer cells |
| Protein modification | Alters activity of target proteins |
Q & A
Q. What established synthetic routes exist for cyclooctanesulfonyl chloride, and how can purity be optimized during synthesis?
this compound is typically synthesized via sulfonation of cyclooctane using chlorosulfonic acid or sulfuryl chloride. Key optimization steps include controlling reaction stoichiometry (e.g., excess chlorosulfonic acid) and maintaining anhydrous conditions to minimize hydrolysis. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) improves purity. Characterization by / NMR and FT-IR should confirm the absence of sulfonic acid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation:
- NMR: Distinct deshielding of protons near the sulfonyl group (~3.1–3.5 ppm).
- NMR: Sulfonyl carbon resonance at ~55–60 ppm. FT-IR identifies the S=O stretch (1360–1380 cm and 1170–1190 cm). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular weight (e.g., [M] at m/z 196.6 for CHClOS). Purity validation requires HPLC with UV detection at 210–230 nm .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the sulfonylation efficiency of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states, while lower temperatures (0–5°C) reduce side reactions like hydrolysis. Kinetic studies using in situ NMR (with fluorinated substrates) can track reaction progress. For example, a 10°C increase may accelerate sulfonylation by 2–3× but increase hydrolysis risk by 15% .
Q. What computational methods model the electronic structure of this compound, and how do they correlate with experimental reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the sulfur center. Natural Bond Orbital (NBO) analysis reveals charge distribution, with the sulfur atom carrying a partial positive charge (+1.2–1.4 e). These models correlate with Hammett substituent constants (σ) in aromatic sulfonylation reactions, showing R > 0.92 in linear free-energy relationships .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
Systematic validation should include:
- Reproducing conditions exactly (e.g., solvent grade, humidity control).
- Quantifying trace water via Karl Fischer titration (<50 ppm critical).
- Comparing results across multiple substrates (e.g., primary vs. secondary amines). Contradictions often arise from unaccounted moisture or competing elimination pathways in sterically hindered systems .
Q. What strategies mitigate side reactions during multi-step syntheses using this compound?
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols).
- Stepwise Quenching : Neutralize excess reagent with aqueous NaHCO before subsequent steps.
- In Situ Trapping : Add molecular sieves to sequester HCl byproducts, reducing carbocation formation in Friedel-Crafts side reactions. Kinetic profiling (e.g., reaction calorimetry) identifies optimal quenching times .
Methodological Guidelines
- Experimental Reprodubility : Document reagent batch numbers, ambient humidity, and stirring rates. Use internal standards (e.g., anthracene for HPLC) to normalize yields .
- Safety Protocols : Handle in fume hoods with nitrile gloves; neutralize spills with 5% sodium bicarbonate (exothermic—add slowly) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
